molecular formula C8H8BFO3 B1530981 4-Fluoro-3-formyl-5-methylphenylboronic acid CAS No. 1310384-23-6

4-Fluoro-3-formyl-5-methylphenylboronic acid

Cat. No. B1530981
CAS RN: 1310384-23-6
M. Wt: 181.96 g/mol
InChI Key: CYTRJUULLDUDAX-UHFFFAOYSA-N
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Description

4-Fluoro-3-formyl-5-methylphenylboronic acid (FMBA) is a unique chemical compound with the empirical formula C8H8BFO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of FMBA can be achieved via several methods, including direct fluorination of 3-formyl-5-methylphenylboronic acid with Selectfluor or N-fluorobenzenesulfonimide (NFSI), oxidative fluorination of 3-formyl-5-methylphenylboronic acid with elemental fluorine or xenon difluoride, or electrophilic fluorination of 3-formyl-5-methylphenylboronic acid with various fluorinating agents such as DAST or Deoxo-Fluor.


Molecular Structure Analysis

The molecular weight of FMBA is 181.96 g/mol . The InChI code for FMBA is 1S/C8H8BFO3/c1-5-2-7 (9 (12)13)3-6 (4-11)8 (5)10/h2-4,12-13H,1H3 .


Chemical Reactions Analysis

FMBA can be used in various chemical reactions. For instance, it can be used in the preparation of lipophilic-tailed monocationic inhibitors of neuronal nitric oxide synthase, stereoselective desymmetrizing rhodium-catalyzed allylic arylation, and solvent-free catalytic C-H functionalization reactions .


Physical And Chemical Properties Analysis

FMBA is a white to off-white crystalline powder with a melting point of 159-163°C. It is sparingly soluble in water but readily soluble in organic solvents such as methanol, ethanol, and acetone.

Scientific Research Applications

Drug Discovery

In medicinal chemistry, the compound’s functional groups offer a versatile platform for the synthesis of pharmaceuticals. It can be used to create novel inhibitors, such as those targeting neuronal nitric oxide synthase, and other biologically active molecules through various organic reactions .

Industrial Applications

This compound finds use in industrial chemistry where its reactivity can be harnessed for the preparation of various chemical intermediates. Its role in catalytic C-H functionalization reactions and homocoupling reactions is of particular interest for synthesizing complex industrial compounds .

Medical Research

4-Fluoro-3-formyl-5-methylphenylboronic acid: may contribute to medical research by serving as a building block for compounds with potential therapeutic effects. Its use in the synthesis of inhibitors and other active pharmaceutical ingredients could lead to advances in treatment options .

Analytical Chemistry

In analytical chemistry, the compound could be used as a standard or reagent in the development of analytical methods. Its well-defined structure and reactivity make it suitable for use in method validation and calibration processes .

Biotechnology

The compound’s versatility also extends to biotechnology, where it could be used in the synthesis of small molecules that interact with biological systems, potentially influencing processes like gene expression or protein function .

Safety And Hazards

FMBA is considered hazardous. It is harmful if swallowed, causes serious eye irritation, may cause respiratory irritation, and causes skin irritation .

properties

IUPAC Name

(4-fluoro-3-formyl-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BFO3/c1-5-2-7(9(12)13)3-6(4-11)8(5)10/h2-4,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTRJUULLDUDAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)C=O)F)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-formyl-5-methylphenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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